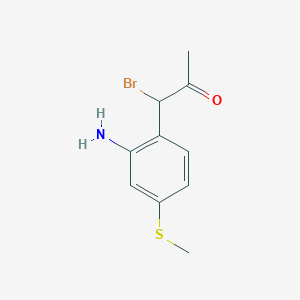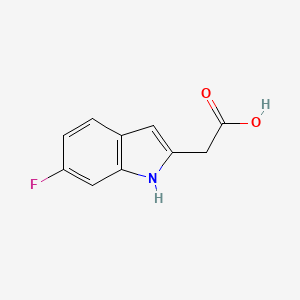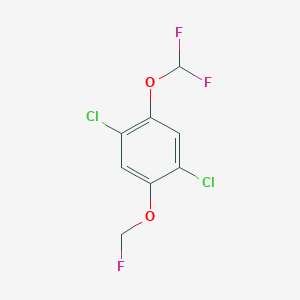
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridine ring substituted with amino, chloro, and thioxo groups, making it a versatile molecule for chemical modifications and biological evaluations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multicomponent reactions (MCRs). One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile. This reaction is catalyzed by choline chloride/thiourea under reflux conditions for 40 minutes or under ultrasonic irradiation for 8 minutes . This method is efficient, providing high yields and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are often employed to ensure efficient and environmentally friendly synthesis. The use of recyclable catalysts and solvent-free conditions are common practices in industrial settings to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has been evaluated for its antibacterial and antifungal properties. It shows potential as a lead compound for developing new antimicrobial agents.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It has been studied for its potential interactions with biological macromolecules, such as DNA, which could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
相似化合物的比较
Similar Compounds
6-Amino-4-aryl-2,4-dihydro-3-phenyl pyrano[2,3-c]pyrazole-5-carbonitrile: This compound shares a similar pyridine core and exhibits comparable biological activities.
6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate:
Uniqueness
6-Amino-4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioxo group, in particular, provides opportunities for further chemical modifications and the development of novel derivatives with enhanced properties.
属性
分子式 |
C13H7ClN4S |
|---|---|
分子量 |
286.74 g/mol |
IUPAC 名称 |
2-amino-4-(2-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H7ClN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)18-13(19)9(11)6-16/h1-4H,(H3,17,18,19) |
InChI 键 |
MHFIHCSFYKNHIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


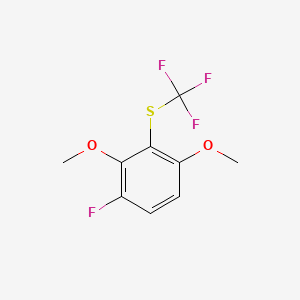
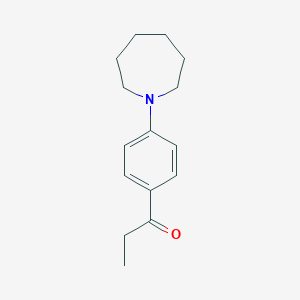
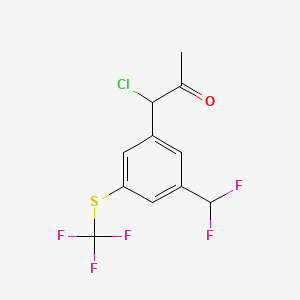


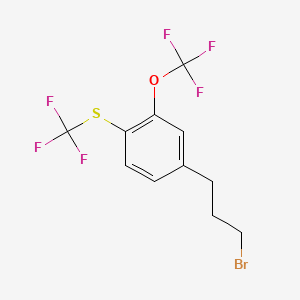

![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
